N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
CAS No.: 1351649-55-2
Cat. No.: VC4301798
Molecular Formula: C17H10F2N4OS3
Molecular Weight: 420.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351649-55-2 |
|---|---|
| Molecular Formula | C17H10F2N4OS3 |
| Molecular Weight | 420.47 |
| IUPAC Name | N-[5-[(2,5-difluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
| Standard InChI | InChI=1S/C17H10F2N4OS3/c18-10-5-6-11(19)9(7-10)8-25-17-23-22-16(27-17)21-14(24)15-20-12-3-1-2-4-13(12)26-15/h1-7H,8H2,(H,21,22,24) |
| Standard InChI Key | LMEPYADYLWWXPA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(S3)SCC4=C(C=CC(=C4)F)F |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiadiazole and benzothiazole rings, followed by their coupling. Continuous flow synthesis methods, like those used for thiadiazoles, could potentially be adapted for efficient production .
Biological Activities
While specific data on N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is not available, compounds with similar structures have shown promising biological activities:
-
Anticancer Activity: Benzothiazoles are known for their role in anticancer agents .
-
Antimicrobial Activity: Thiadiazoles exhibit antimicrobial properties .
-
Anticonvulsant Activity: Thiadiazole derivatives have shown anticonvulsant effects .
Future Research Directions
Given the potential biological activities associated with its components, further research on N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide could focus on:
-
Synthesis Optimization: Developing efficient synthesis methods.
-
Biological Screening: Evaluating its anticancer, antimicrobial, and anticonvulsant activities.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound affect its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume